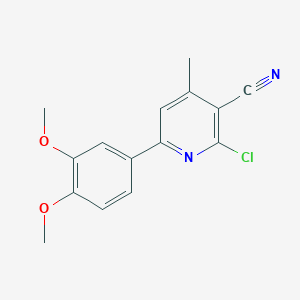
(4R)-4-(4-Methylbenzyl)-D-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(4-Methylbenzyl)-D-glutamic acid is a chiral derivative of glutamic acid, an important neurotransmitter in the central nervous system. This compound features a 4-methylbenzyl group attached to the fourth carbon of the glutamic acid backbone, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-(4-Methylbenzyl)-D-glutamic acid typically involves the following steps:
Protection of the amino group: The amino group of D-glutamic acid is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Alkylation: The protected D-glutamic acid is then subjected to alkylation with 4-methylbenzyl bromide in the presence of a base such as sodium hydride.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4R)-4-(4-Methylbenzyl)-D-glutamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and potential effects on neural pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of (4R)-4-(4-Methylbenzyl)-D-glutamic acid involves its interaction with glutamate receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The specific molecular targets and pathways involved include NMDA receptors and AMPA receptors, which play crucial roles in synaptic plasticity and memory formation.
Vergleich Mit ähnlichen Verbindungen
(4R)-4-Benzyl-D-glutamic acid: Lacks the methyl group on the benzyl ring.
(4S)-4-(4-Methylbenzyl)-L-glutamic acid: The enantiomer of the compound with different stereochemistry.
(4R)-4-(4-Methoxybenzyl)-D-glutamic acid: Contains a methoxy group instead of a methyl group on the benzyl ring.
Uniqueness: (4R)-4-(4-Methylbenzyl)-D-glutamic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its binding affinity to receptors and its overall pharmacological profile.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2R,4R)-2-amino-4-[(4-methylphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1 |
InChI-Schlüssel |
RGKAJUJNUGDWKC-GHMZBOCLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13085196.png)
![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)
![2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085204.png)
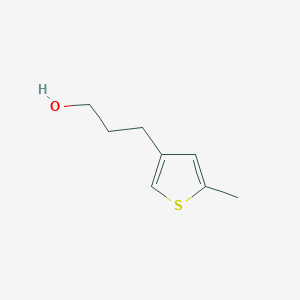
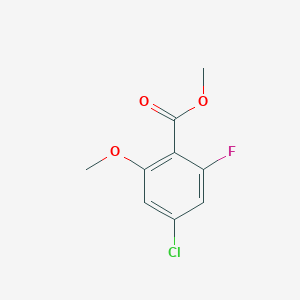

![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)


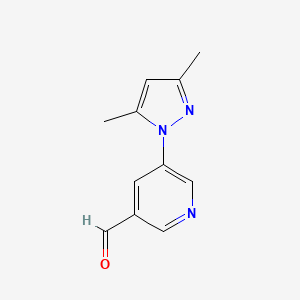
![Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)
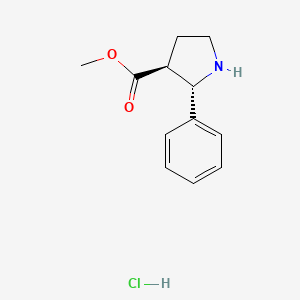
![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)
